Calotropin is a highly potent, non-classical cardenolide characterized by a trans-trans-cis fused steroid backbone and a unique doubly linked sugar moiety (dioxanoid structure) [1]. Extracted primarily from Calotropis and Asclepias species, it functions as a potent uncompetitive inhibitor of the Na+/K+-ATPase pump[2]. In procurement contexts, high-purity Calotropin is sought after for its specialized bioactivity profile, which diverges significantly from classical cardiac glycosides like digoxin. It is utilized as a precision benchmark in oncology for targeting triple-negative breast cancer (TNBC) via NCX1-mediated calcium influx, overcoming platinum resistance in non-small cell lung cancer (NSCLC), and functioning as a nanomolar-range RORγt antagonist in immunology [3]. Buyers must prioritize analytical purity to ensure the absence of its epimer, calactin, and other closely related cardenolides that can skew selectivity indices in sensitive cell-based assays.
Substituting Calotropin with classical cardenolides like Digoxin or Ouabain is fundamentally flawed due to structural divergence; classical cardenolides possess a single glycosidic link and cis-trans-cis steroid rings, which alters binding kinetics and significantly reduces efficacy against resistant Na+/K+-ATPase isoforms [1]. Furthermore, attempting to use crude Calotropis extracts or unpurified cardenolide mixtures introduces variable concentrations of Uscharin and Calactin[2]. While Uscharin may exhibit higher absolute potency in certain assays, it lacks the high selectivity index of Calotropin, leading to off-target cytotoxicity in non-target cell lines [2]. For reproducible, target-specific pharmacological profiling—especially in NCX1-dependent calcium influx models or platinum-resistant oncology assays—procuring isolated, >98% pure Calotropin is an absolute requirement to prevent confounding data [3].
In comparative cytotoxicity screens against human TNBC cell lines, Calotropin demonstrated the highest selectivity index among tested cardenolides. While the analog Uscharin showed higher absolute potency (14.6 nM), it lacked selectivity. Calotropin achieved a 15-fold selectivity index for BT-549 cells over MDA-MB-231 cells, with an IC50 of 0.03 μM in BT-549, driven by rapid intracellular Ca2+ accumulation via the NCX1 exchanger [1].
| Evidence Dimension | Selectivity Index (IC50 MDA-MB-231 / IC50 BT-549) |
| Target Compound Data | Calotropin: 15-fold selectivity (BT-549 IC50 = 0.03 μM) |
| Comparator Or Baseline | Uscharin: Low selectivity (BT-549 IC50 = 14.6 nM); Digoxin: BT-549 IC50 = 0.051 μM |
| Quantified Difference | Calotropin provides the highest therapeutic window (15-fold) among Calotropis cardenolides for NCX1-expressing TNBC cells. |
| Conditions | In vitro cell viability and Ca2+ fluorescence assays in BT-549 vs MDA-MB-231 cell lines. |
Buyers screening for NCX1-targeted TNBC therapeutics must select Calotropin over Uscharin to achieve the highest selectivity and minimize off-target cytotoxicity.
Calotropin exhibits a unique capacity to induce apoptosis in platinum-resistant models. When tested against the cisplatin-resistant lung adenocarcinoma cell line A549/CDDP, Calotropin demonstrated potent concentration-dependent inhibition with an IC50 of 0.33 μM at 48 hours. In stark contrast, its inhibitory effect on the parent A549 cell line was exceptionally weak (IC50 = 38.46 μM), indicating a highly specific mechanism of action against the resistant phenotype [1].
| Evidence Dimension | IC50 for cell viability at 48 hours |
| Target Compound Data | Calotropin in A549/CDDP (Cisplatin-resistant) = 0.33 ± 0.06 μM |
| Comparator Or Baseline | Calotropin in parent A549 = 38.46 ± 1.16 μM |
| Quantified Difference | >116-fold higher sensitivity in the cisplatin-resistant cell line compared to the parent line. |
| Conditions | MTT assay at 48h comparing A549/CDDP to parent A549 cells. |
Validates Calotropin as a specialized procurement choice for researchers specifically modeling platinum-drug resistance, offering a massive differential sensitivity.
Calotropin acts as a potent non-classical cardenolide antagonist of RORγt, directly inhibiting Th17 differentiation. In polarization assays, Calotropin effectively suppressed Th17 differentiation and RORγt luciferase reporter activity with an IC50 of 393.9 nM. This represents a significant potency advantage over the classical cardenolide Digoxin, which required concentrations of 10 μM to achieve significant decreases in Th17 differentiation [1].
| Evidence Dimension | IC50 for Th17 differentiation / RORγt inhibition |
| Target Compound Data | Calotropin IC50 = 393.9 nM |
| Comparator Or Baseline | Digoxin = 10 μM (10,000 nM) required for significant effect |
| Quantified Difference | Calotropin is approximately 25-fold more potent than Digoxin in inhibiting Th17 differentiation. |
| Conditions | CD4+ T cells polarized under Th17 conditions; RORγt luciferase reporter assay. |
Provides immunologists with a structurally distinct scaffold that is orders of magnitude more potent than standard digoxin for RORγt-targeted autoimmune research.
Despite its unique trans-trans-cis steroid conformation and doubly linked sugar, Calotropin maintains a baseline target potency comparable to standard clinical cardenolides. In vitro assays on porcine cerebral cortex Na+/K+-ATPase demonstrated that Calotropin inhibits the enzyme with an IC50 of 0.27 μM, which is highly comparable to the reference inhibitors Ouabain (0.12 μM) and Digoxin (0.23 μM) [1].
| Evidence Dimension | IC50 for Na+/K+-ATPase inhibition |
| Target Compound Data | Calotropin IC50 = 0.27 ± 0.06 μM |
| Comparator Or Baseline | Ouabain IC50 = 0.12 ± 0.02 μM; Digoxin IC50 = 0.23 μM |
| Quantified Difference | Calotropin demonstrates near-equivalent micromolar potency to clinical standards while offering a distinct structural binding mechanism (uncompetitive inhibition). |
| Conditions | In vitro porcine cerebral cortex Na+/K+-ATPase activity assay. |
Ensures that researchers procuring Calotropin for novel structural studies are still working with a compound that matches the baseline potency of standard industry benchmarks.
Because Calotropin exhibits a 15-fold selectivity index for BT-549 cells over MDA-MB-231 cells, it is the optimal cardenolide for screening therapeutics that target the Na+/Ca2+ exchanger (NCX1). It serves as a highly selective positive control for inducing rapid intracellular calcium accumulation and subsequent apoptosis in sensitive TNBC lines [1].
Calotropin's >116-fold higher sensitivity in cisplatin-resistant A549/CDDP cells compared to parent A549 cells makes it an essential probe for platinum-resistance research. It is procured to bypass standard apoptotic resistance mechanisms in NSCLC and investigate alternative cell cycle arrest pathways [2].
With an IC50 of 393.9 nM for Th17 differentiation inhibition, Calotropin is deployed as a sub-micromolar RORγt antagonist. It replaces high-dose (10 μM) Digoxin in T-cell polarization assays, allowing immunologists to study RORγt antagonism without the confounding off-target effects associated with high-concentration classical cardenolides [3].
Calotropin's unique doubly linked sugar and trans-trans-cis steroid backbone make it a critical tool for studying target-site insensitivity in Na+/K+-ATPase. It is used to benchmark binding pocket mutations in insect or engineered mammalian models where standard Ouabain fails to provide sufficient structural contrast[4].